Rosmarinic acid

Catalog No.
S541832
CAS No.
20283-92-5
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosmarinic acid

CAS Number

20283-92-5

Product Name

Rosmarinic acid

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1

InChI Key

DOUMFZQKYFQNTF-WUTVXBCWSA-N

SMILES

O=C(O)[C@H](OC(/C=C/C1=CC=C(O)C(O)=C1)=O)CC2=CC=C(O)C(O)=C2

Solubility

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL

Synonyms

Rosmarinic acid; Labiatic acid; RM 21A; NPLC 0542; NPLC-0542; NPLC0542;

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Description

The exact mass of the compound Rosmarinic acid is 360.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, dmso or dimethyl formamide to approximately 25 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Depsides - Supplementary Records. It belongs to the ontological category of rosmarinic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Soothing. However, this does not mean our product can be used or applied in the same or a similar way.

Rosmarinic acid is a polyphenolic compound predominantly found in the Lamiaceae family, particularly in the rosemary plant (Rosmarinus officinalis). Its chemical structure is characterized as an ester formed from caffeic acid and 3,4-dihydroxyphenyl lactic acid, represented by the molecular formula C₁₈H₁₆O₈. This compound was first isolated in 1958 and has since been recognized for its diverse biological activities and therapeutic potentials .

  • Antioxidant activity: RA's phenolic structure allows it to scavenge free radicals and prevent oxidative damage to cells [].
  • Anti-inflammatory effects: RA may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
  • Neuroprotective properties: Studies suggest RA may protect brain cells from damage and improve cognitive function.
, primarily involving esterification and oxidation processes. The esterification reaction occurs between caffeic acid and 3,4-dihydroxyphenyl lactic acid, leading to the formation of rosmarinic acid. Additionally, it can participate in redox reactions where it acts as an antioxidant by scavenging free radicals. The bond dissociation energies of its hydroxyl groups influence its antioxidant properties, allowing it to stabilize reactive oxygen species .

Rosmarinic acid exhibits a broad spectrum of biological activities, including:

  • Antioxidant: It protects cells from oxidative stress by neutralizing free radicals.
  • Anti-inflammatory: It reduces inflammation through various biochemical pathways.
  • Antimicrobial: Effective against a range of pathogens, including bacteria and viruses.
  • Anti-cancer: Exhibits potential in inhibiting tumor growth and proliferation.
  • Neuroprotective: Enhances neuronal survival and function, making it a candidate for neurodegenerative disease treatment .

The synthesis of rosmarinic acid can be achieved through both natural biosynthetic pathways and chemical synthesis.

Natural Biosynthesis:

  • Begins with aromatic amino acids phenylalanine and tyrosine.
  • Involves multiple enzymatic steps including deamination, hydroxylation, and esterification to yield rosmarinic acid.

Chemical Synthesis:

  • Involves direct esterification of caffeic acid with 3,4-dihydroxyphenyl lactic acid under acidic conditions .

Rosmarinic acid has several applications across different fields:

  • Pharmaceuticals: Used for its anti-inflammatory and antioxidant properties in drug formulations.
  • Food Industry: Acts as a natural preservative due to its ability to inhibit oxidative spoilage in fats and oils.
  • Cosmetics: Incorporated for its skin-protective properties against oxidative damage.
  • Nutraceuticals: Utilized in dietary supplements for health benefits related to inflammation and oxidative stress .

Research indicates that rosmarinic acid interacts significantly with proteins such as bovine serum albumin (BSA), demonstrating high binding affinity. This interaction may enhance its bioavailability and therapeutic efficacy. Molecular docking studies have identified specific binding sites within BSA that facilitate these interactions .

Rosmarinic acid shares structural similarities with several other polyphenolic compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Carnosic AcidDiterpeneExhibits potent antioxidant properties; found in rosemary.
Chlorogenic AcidEster of caffeic acidKnown for its anti-diabetic effects; widely studied.
CurcuminDiarylheptanoidStrong anti-inflammatory properties; derived from turmeric.
Ferulic AcidHydroxycinnamic AcidAntioxidant effects; often used in skin care products.

Rosmarinic acid is unique due to its dual role as both an antioxidant and an anti-inflammatory agent, making it particularly valuable in therapeutic applications .

Molecular Characterization and Stereochemical Configuration

Rosmarinic acid (RA) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, with the molecular formula $$ \text{C}{18}\text{H}{16}\text{O}_{8} $$ and a molar mass of 360.31 g/mol. Its IUPAC name is (R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid. The molecule features two aromatic rings: one derived from caffeic acid (phenylpropanoid pathway) and the other from tyrosine (via 3,4-dihydroxyphenyllactic acid).

The stereochemical configuration at the C2 position of the lactic acid moiety is critical for biological activity. Naturally occurring RA exists predominantly in the (R)-enantiomeric form, whereas synthetic versions often produce racemic mixtures unless chiral resolution or asymmetric synthesis is employed. The (R)-configuration enhances interactions with enzymatic targets, such as hydroxycinnamoyltransferases.

Table 1: Molecular Properties of Rosmarinic Acid

PropertyValueSource
Molecular Formula$$ \text{C}{18}\text{H}{16}\text{O}_{8} $$PubChem
CAS Registry Number20283-92-5PubChem
ChEBI IDCHEBI:50371ChEBI
Stereochemistry(R)-configurationPubMed

Biosynthetic Pathways in Plant Systems

Phenylpropanoid and Tyrosine-Derived Metabolic Routes

RA biosynthesis involves two parallel pathways converging in a transesterification reaction:

  • Phenylpropanoid Pathway: L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to cinnamic acid, which undergoes hydroxylation by cinnamate 4-hydroxylase (C4H) to form 4-coumaric acid. 4-Coumarate-CoA ligase (4CL) then activates this intermediate to 4-coumaroyl-CoA.
  • Tyrosine-Derived Pathway: L-Tyrosine is transaminated by tyrosine aminotransferase (TAT) to 4-hydroxyphenylpyruvate, which is reduced by hydroxyphenylpyruvate reductase (HPPR) to 4-hydroxyphenyllactic acid.

Table 2: Key Enzymes in Rosmarinic Acid Biosynthesis

EnzymeFunctionOrganism
PAL (EC 4.3.1.24)Deaminates phenylalanine to cinnamic acidColeus blumei
CYP98A14 (EC 1.14.14.91)Hydroxylates 4-coumaroyl derivativesColeus blumei
HPPR (EC 1.1.1.237)Reduces 4-hydroxyphenylpyruvateArabidopsis thaliana

Enzymatic Mechanisms of Esterification and Hydroxylation

The final steps involve rosmarinic acid synthase (RAS, EC 2.3.1.140), which esterifies 4-coumaroyl-CoA with 4-hydroxyphenyllactic acid to form 4-coumaroyl-4’-hydroxyphenyllactate. Subsequent hydroxylation by cytochrome P450 enzymes (e.g., CYP98A14) introduces catechol groups, yielding RA. RAS exhibits strict substrate specificity for (R)-4-hydroxyphenyllactic acid, ensuring stereochemical fidelity.

Comparative Analysis of Natural vs. Chemically Synthesized Rosmarinic Acid

Natural RA is extracted from Lamiaceae herbs like rosemary (Salvia rosmarinus) and sage (Salvia officinalis), with concentrations reaching 1,734 mg/100 g in dried peppermint. Biosynthesis in plants ensures enantiomeric purity (>99% (R)-form).

Synthetic RA employs strategies such as:

  • Erlenmeyer-Plöchl Azlactone Synthesis: Utilized in the 2011 total synthesis of (±)-RA from vanillin derivatives.
  • Knoevenagel Condensation: A 2023 tandem method achieved RA in 54–87% yield via Meldrum’s acid-mediated coupling.

Table 3: Natural vs. Synthetic Rosmarinic Acid

ParameterNatural RASynthetic RA
SourceSalvia spp., Mentha spp.Chemical synthesis
Stereochemistry(R)-enantiomerRacemic or resolved
Production CostHigh (extraction/purification)Moderate (bulk synthesis)
Purity ChallengesContamination with polyphenolsByproduct formation

Synthetic routes face challenges in replicating the stereochemical precision of enzymatic systems. For instance, enzymatic resolution using (–)-menthol is required to isolate (R)-RA from racemic mixtures.

Column Selection and Stationary Phase Optimization

The selection of appropriate chromatographic columns represents a critical factor in achieving optimal separation of rosmarinic acid from complex matrices. Reversed-phase C18 columns constitute the predominant choice for rosmarinic acid analysis, with multiple studies demonstrating their effectiveness across various plant sources [1] [2] [3]. Research indicates that column dimensions significantly influence analytical performance, with commonly employed configurations including 250 × 4.6 millimeter internal diameter columns packed with 5 micrometer particles [4] [5].

Comparative evaluations of different stationary phases have revealed important insights regarding column selection. A comprehensive assessment examined various column types including GROM-SIL 100 ODS-0 AB, 120 ODS-3 CP, 120 ODS-4 HE, SEPARON SGX C18, Symmetry Shield C18, Symmetry C18, Develosil ODS, C8 columns, and cyanopropyl phases [2] [3]. The investigation of chromatographic characteristics such as retention time, capacity factor, chromatographic resolution, asymmetry factor, and theoretical plate number demonstrated that cyanopropyl stationary phases exhibit unsuitable separation characteristics for rosmarinic acid due to elevated asymmetry factors. Optimal peak symmetry was achieved using Symmetry Shield, Symmetry, and Grom Sil 120 ODS-4 HE columns [2] [3].

Mobile Phase Composition and Optimization

Mobile phase optimization constitutes a fundamental aspect of rosmarinic acid quantification methodologies. The acidic nature of rosmarinic acid, with a pKa value of 3.57, necessitates careful pH control within the range of 2-4 to prevent ionization and ensure optimal chromatographic behavior [3]. Acidification of the mobile phase through the addition of small quantities of acids represents standard practice in rosmarinic acid analysis.

Multiple solvent systems have been successfully employed for rosmarinic acid separation. Acetonitrile-water combinations with various acid modifiers demonstrate excellent analytical performance. A validated method utilizing 0.1% formic acid in combination with acetonitrile at a flow rate of 0.5 milliliters per minute achieved efficient separation with retention times within 6 minutes [5]. Alternative approaches include the use of phosphoric acid-acetonitrile systems, with H3PO4 0.085% combined with acetonitrile in gradient elution mode producing satisfactory results [4].

Methanol-based mobile phases represent another effective approach for rosmarinic acid analysis. Gradient elution systems employing methanol with 0.6% acetic acid have demonstrated high sensitivity and acceptable linearity [6]. The selection between acetonitrile and methanol as organic modifiers depends upon specific analytical requirements, with acetonitrile generally providing faster retention times while methanol may offer enhanced peak shape in certain applications.

Temperature Optimization and Thermal Considerations

Column temperature optimization plays a crucial role in achieving reproducible and efficient chromatographic separations. Systematic investigation of temperature effects has revealed that 25°C provides optimal peak symmetry for rosmarinic acid across various plant matrices [1]. Comparative studies examining temperatures of 20°C, 25°C, and 30°C demonstrated that intermediate temperatures produce the most symmetrical peak shapes, with asymmetry factors nearest to unity at 25°C [1].

Thermal stability considerations are particularly important for rosmarinic acid analysis due to the compound's susceptibility to degradation under elevated temperatures. Research has established that rosmarinic acid maintains stability at temperatures not exceeding 60°C, with significant degradation occurring at higher temperatures [7]. This thermal sensitivity necessitates careful optimization of column operating conditions to prevent analyte degradation during analysis.

Extraction Methodology and Sample Preparation

Sample preparation methodologies significantly influence the accuracy and precision of rosmarinic acid quantification. Solvent selection for extraction represents a critical parameter, with 70% methanol consistently demonstrating superior extraction efficiency compared to pure methanol, ethanol, or 70% ethanol across various plant materials [1]. Peak area-to-weight ratios were highest when utilizing 70% methanol as the extraction solvent, establishing this as the optimal choice for rosmarinic acid extraction from plant matrices.

Extraction techniques have been thoroughly evaluated to determine optimal methodologies. Comparative assessments of sonication and reflux extraction methods revealed that while reflux extraction exhibited slightly higher efficiency, sonication for 30 minutes provided comparable results with simplified procedures [1]. The number of extraction cycles has also been optimized, with two consecutive extractions proving sufficient for complete analyte recovery, as no detectable rosmarinic acid was observed in third extraction cycles [1].

Validation Parameters and Analytical Performance

Linearity and Calibration Curves

Linearity studies across multiple validated methods demonstrate excellent linear relationships between rosmarinic acid concentration and detector response. A comprehensive validation study established linearity over the concentration range of 1.045 to 418.000 milligrams per liter, with a regression equation of y = 59.037x - 0.5153 and correlation coefficient (r²) of 0.9999 [1]. Alternative validation studies have achieved comparable linearity, with correlation coefficients exceeding 0.99 across various concentration ranges [5] [8].

Precision and Repeatability

Precision studies demonstrate the robustness of optimized High-Performance Liquid Chromatography methods for rosmarinic acid quantification. Relative standard deviation values for repeatability studies consistently fall below 5%, with reported values of 2.98%, 2.27%, and 4.71% for different plant matrices [1]. Inter-day and intra-day precision studies confirm method reliability, with relative standard deviations ranging from 1.4% to 4.5% [9].

Detection and Quantification Limits

StudyLimit of DetectionLimit of QuantificationMatrix
Validation Study 1 [1]0.0628 mg/L0.3120 mg/LPerilla frutescens
Validation Study 2 [4]1.6 μg/mL4.9 μg/mLHerbal syrup
Validation Study 3 [5]Not specifiedNot specifiedVarious Lamiaceae
Validation Study 4 [9]Not specifiedNot specifiedBiological media

Recovery Studies

Recovery studies represent essential validation parameters for confirming analytical accuracy. Comprehensive recovery assessments demonstrate excellent analytical performance across various plant matrices. Recovery percentages ranging from 91.12% to 100.46% with relative standard deviations between 0.37% and 1.88% confirm the accuracy of optimized High-Performance Liquid Chromatography methods [1]. These results meet internationally accepted criteria for analytical method validation.

Ultra-Performance Liquid Chromatography Applications

Ultra-Performance Liquid Chromatography technology offers enhanced analytical performance for rosmarinic acid quantification through improved resolution, sensitivity, and reduced analysis time. The application of sub-2 micrometer particle columns and elevated pressures enables superior chromatographic efficiency compared to conventional High-Performance Liquid Chromatography systems [2]. Modern Ultra-Performance Liquid Chromatography methods typically employ columns with 1.7 to 2.1 micrometer particle sizes, providing enhanced mass transfer kinetics and reduced band broadening.

The optimization of Ultra-Performance Liquid Chromatography conditions follows similar principles to High-Performance Liquid Chromatography but with modified parameters to accommodate the enhanced capabilities of the instrumentation. Flow rates are typically reduced to 0.2-0.4 milliliters per minute to maintain optimal linear velocities, while injection volumes are correspondingly decreased to prevent column overloading [2].

Spectroscopic Identification: Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification and quantification capabilities for rosmarinic acid through advanced multidimensional techniques. The molecular structure of rosmarinic acid (C18H16O8) incorporates two unsaturated six-membered aromatic rings (C1-C6 and C1′-C6′), a double bond (C7′-C8′), an ester group (C9′), a carboxyl group (C9), and four hydroxyl groups located at positions C3, C4, C3′, and C4′ [10].

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance analysis of rosmarinic acid reveals characteristic chemical shift patterns that enable unambiguous identification. The complete assignment of proton signals has been achieved through advanced two-dimensional Nuclear Magnetic Resonance techniques. Key diagnostic signals include aromatic proton resonances in the range of 6.2-7.6 parts per million, with specific assignments for individual aromatic positions [11] [12].

The methylene protons of the aliphatic chain exhibit characteristic chemical shifts, with H-9 appearing as a multiplet around 3.054 parts per million. The α-hydrogen adjacent to the ester carbonyl (H-16) appears at 5.190 parts per million, representing a diagnostic signal for structural confirmation [11]. Variable-temperature Nuclear Magnetic Resonance studies have demonstrated enhanced spectral resolution at reduced temperatures, with optimal conditions achieved at 243 Kelvin for complex plant extract analysis [13] [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through characteristic chemical shift patterns. The aromatic carbon signals appear in distinct regions, with phenolic carbons exhibiting downfield shifts due to electron-withdrawing effects of hydroxyl substituents [11] [12]. Carbonyl carbons are readily identified, with the ester carbonyl (C17) appearing at 168.764 parts per million and the carboxyl carbon (C18) at 173.791 parts per million [11].

The complete carbon assignment includes:

  • Aromatic carbons: 114.685-150.033 parts per million
  • Aliphatic carbons: 38.199-74.894 parts per million
  • Carbonyl carbons: 168.764-173.791 parts per million [11]

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance methodologies enable complete structural elucidation of rosmarinic acid through correlation spectroscopy. Proton-proton double quantum filter correlation spectroscopy (1H-1H DQF COSY) provides information regarding scalar coupling relationships between adjacent protons [13] [14]. This technique facilitates the identification of spin systems within the aromatic rings and aliphatic chain.

Heteronuclear multiple quantum coherence (1H-13C HMQC) spectroscopy establishes direct carbon-hydrogen connectivity, enabling assignment of carbon chemical shifts through correlation with identified proton signals [13] [14]. Heteronuclear multiple bond correlation (1H-13C HMBC) spectroscopy provides long-range carbon-hydrogen correlations, facilitating the assignment of quaternary carbons and confirmation of molecular connectivity patterns [13] [14].

Quantitative Nuclear Magnetic Resonance Applications

Quantitative Nuclear Magnetic Resonance methodology enables direct quantification of rosmarinic acid without chromatographic separation. Advanced Nuclear Magnetic Resonance techniques allow tentative quantification at 243 Kelvin in complex plant extracts, with results demonstrating reasonable agreement with reversed-phase High-Performance Liquid Chromatography measurements [13] [14]. This approach offers particular advantages for analysis of complex matrices where chromatographic interference may occur.

Mass Spectrometry Characterization

Mass spectrometry provides highly sensitive and specific identification of rosmarinic acid through characteristic fragmentation patterns and accurate mass measurements. Electrospray ionization represents the preferred ionization technique for rosmarinic acid analysis due to its compatibility with polar phenolic compounds and liquid chromatographic systems.

Electrospray Ionization Mass Spectrometry

Electrospray ionization operates effectively in both positive and negative ion modes for rosmarinic acid analysis. Negative ion mode typically provides enhanced sensitivity due to the acidic nature of the phenolic hydroxyl groups, producing the deprotonated molecular ion [M-H]⁻ at m/z 359 [15] [16]. Positive ion mode can also be employed, though generally with reduced sensitivity compared to negative mode operation.

Optimized electrospray ionization conditions include capillary temperatures of 70°C and nitrogen nebulizer pressures of 40 pounds per square inch for efficient desolvation and ionization [6]. Source voltage optimization typically ranges from 3-5 kilovolts, depending upon the specific instrument configuration and analytical requirements.

Fragmentation Patterns and Structural Identification

Collision-induced dissociation of the rosmarinic acid molecular ion produces characteristic fragmentation patterns that enable structural confirmation. The primary fragmentation pathway involves cleavage of the ester bond, producing the caffeic acid fragment at m/z 179 and the 2-hydroxy derivative of hydrocaffeic acid at m/z 197 [15] [17]. Additional diagnostic fragments include m/z 161, corresponding to the loss of water and formaldehyde from the caffeic acid moiety [15].

The fragmentation pattern follows predictable pathways:

  • Molecular ion [M-H]⁻: m/z 359
  • Caffeic acid fragment: m/z 179
  • 2-Hydroxy hydrocaffeic acid: m/z 197
  • Secondary fragments: m/z 161, m/z 134 [15] [18] [17]

Tandem Mass Spectrometry Applications

Tandem mass spectrometry techniques provide enhanced specificity and sensitivity for rosmarinic acid quantification through multiple reaction monitoring approaches. Selected ion monitoring of the transition m/z 359 → m/z 161 represents the most commonly employed quantification channel due to the high abundance and stability of the m/z 161 fragment [19] [18]. Alternative transitions include m/z 359 → m/z 179 and m/z 359 → m/z 197, which can serve as confirmatory channels.

Optimized collision energies typically range from 15-25 electronvolts, depending upon the specific instrument platform and desired fragmentation efficiency [19] [18]. Multiple reaction monitoring methods enable simultaneous quantification of rosmarinic acid and related metabolites, facilitating comprehensive pharmacokinetic and metabolomic studies.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry platforms provide accurate mass measurements enabling molecular formula determination and enhanced structural confidence. Time-of-flight and orbitrap mass analyzers achieve mass accuracies within 5 parts per million, facilitating unambiguous molecular formula assignment for rosmarinic acid (C18H16O8, exact mass 360.084517 daltons) [16]. High-resolution fragmentation spectra enable detailed mechanistic understanding of dissociation pathways and provide enhanced confidence in structural assignments.

Validation Protocols for Phytochemical Standardization

International Conference on Harmonisation Guidelines Implementation

The implementation of International Conference on Harmonisation Q2(R1) guidelines represents the gold standard for analytical method validation in phytochemical standardization [20] [21]. These guidelines provide comprehensive frameworks for validation parameters including specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness. The revised Q2(R2) guidelines, effective from June 2024, incorporate advanced analytical techniques including spectroscopic methods and multivariate statistical analyses [22] [23].

Validation protocols must address the unique challenges associated with natural product analysis, including matrix complexity, compound stability, and seasonal variation in phytochemical content [24] [25]. The application of International Conference on Harmonisation principles to botanical preparations requires adaptation to accommodate the inherent variability of natural products while maintaining analytical rigor [26].

Specificity and Selectivity Validation

Specificity validation demonstrates the ability of analytical methods to unambiguously determine rosmarinic acid in the presence of other components, impurities, and degradation products. Peak purity assessments utilizing photodiode array detection enable confirmation of chromatographic peak homogeneity across the complete spectrum range [5] [20]. Spectral matching algorithms compare unknown peaks with reference standards to confirm identity and detect co-eluting interferences.

Forced degradation studies constitute essential components of specificity validation, requiring exposure of rosmarinic acid to various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments [24]. The identification and characterization of degradation products ensure that analytical methods maintain specificity throughout the expected product lifecycle.

Linearity and Range Validation

Linearity validation requires demonstration of proportional relationships between analyte concentration and detector response across specified concentration ranges. Statistical evaluation of calibration data includes assessment of correlation coefficients, residual analysis, and goodness-of-fit parameters [21] [22]. Acceptable linearity typically requires correlation coefficients exceeding 0.99, with residuals distributed randomly around zero.

Validation ParameterAcceptance CriteriaTypical Performance
Correlation Coefficient≥ 0.990.9933-0.9999 [1] [5] [8]
Linearity Range50-150% of target concentration1.045-418 mg/L [1]
Residual DistributionRandom patternCompliant
Y-Intercept SignificanceStatistically insignificantAcceptable

Accuracy and Precision Validation

Accuracy validation through recovery studies demonstrates the closeness of measured values to true concentrations. Recovery assessments typically employ standard addition techniques, where known quantities of rosmarinic acid are added to pre-analyzed samples [1] [8]. Acceptable recovery ranges generally fall between 90-110% with relative standard deviations not exceeding 5%.

Precision validation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments [20] [21]. Repeatability studies involve multiple analyses of identical samples within single analytical runs, while intermediate precision incorporates day-to-day, analyst-to-analyst, and instrument-to-instrument variability.

Precision TypeAcceptance CriteriaTypical Results
RepeatabilityRSD ≤ 2%0.26-0.42% [27]
Intermediate PrecisionRSD ≤ 5%1.4-4.5% [9]
Recovery90-110%91.12-100.46% [1]

Detection and Quantification Limit Validation

Detection and quantification limits define the minimum concentrations at which rosmarinic acid can be reliably detected and quantified. Signal-to-noise ratios of 3:1 and 10:1 serve as standard criteria for detection and quantification limits, respectively [1] [4]. Alternative approaches include statistical evaluation of calibration curves using the standard deviation of the y-intercept and slope.

The determination of detection and quantification limits requires consideration of matrix effects and instrument variability. Method validation should demonstrate that limits of detection and quantification meet analytical requirements across the expected sample types and concentration ranges [24] [25].

Robustness and System Suitability

Robustness validation assesses method performance under small deliberate variations in analytical conditions. Parameters typically evaluated include mobile phase composition, flow rate, column temperature, injection volume, and detector wavelength [20] [21]. Acceptable robustness requires that small changes in these parameters do not significantly affect analytical results.

System suitability testing provides ongoing assurance of method performance through routine monitoring of key performance indicators. System suitability parameters include retention time repeatability, peak area repeatability, theoretical plate count, asymmetry factor, and resolution between critical peak pairs [22] [28].

Stability and Degradation Studies

Stability validation encompasses solution stability, autosampler stability, and long-term storage stability assessments [24] [7]. Rosmarinic acid demonstrates variable stability depending upon solvent choice, temperature, and light exposure. Methanol solutions exhibit superior stability compared to aqueous or ethanol-based preparations, with stability maintained for extended periods when stored under appropriate conditions [7].

Temperature-dependent degradation studies reveal that rosmarinic acid remains stable at temperatures below 60°C, with significant degradation occurring at elevated temperatures [7]. Photostability assessments demonstrate susceptibility to light-induced degradation, necessitating protection from light during sample storage and analysis.

Matrix Effect Assessment

Matrix effects represent significant challenges in phytochemical standardization due to the complex nature of plant extracts. Ion suppression or enhancement in mass spectrometry, baseline interference in chromatography, and spectral overlap in spectroscopic methods require careful evaluation [24] [26]. Matrix-matched calibration standards and standard addition techniques can mitigate matrix effects and ensure analytical accuracy.

The assessment of matrix effects requires analysis of blank matrix samples, matrix-spiked samples, and neat standard solutions under identical analytical conditions. Comparison of detector responses enables quantification of matrix effects and development of appropriate correction factors when necessary.

Reference Standard Requirements

Reference standard specification and qualification represent critical components of validation protocols. Primary reference standards must demonstrate appropriate purity, identity, and stability characteristics [26] [29]. Characterization requirements include complete structural elucidation, purity assessment, water content, residual solvent analysis, and stability testing.

Secondary reference standards may be employed for routine quality control activities, provided they are adequately characterized against primary standards. Traceability chains must be maintained throughout the reference standard hierarchy to ensure measurement accuracy and comparability [26] [29].

Documentation and Regulatory Compliance

Rosmarinic acid demonstrates remarkable antioxidant properties through multiple mechanistic pathways that effectively neutralize reactive oxygen species and prevent oxidative cellular damage. The compound exhibits exceptional free radical scavenging activity through several distinct mechanisms, with hydrogen atom transfer representing the primary pathway for antioxidant action [1] [2].

Free Radical Scavenging Mechanisms

Hydrogen Atom Transfer Pathway: Computational studies using density functional theory calculations have revealed that rosmarinic acid exhibits strong hydroxyl radical scavenging activity with overall rate constant values of 2.89 × 10¹⁰ and 3.86 × 10⁹ M⁻¹s⁻¹ in model physiological media [1]. The compound demonstrates exceptional scavenging properties for hydroperoxyl radicals in aqueous environments, with an overall rate constant of 3.18 × 10⁸ M⁻¹s⁻¹, approximately 2446 times greater than Trolox [1].

Metal Chelation Properties: Rosmarinic acid exhibits significant iron chelation capabilities, particularly for ferric and ferrous ions. Studies indicate that chelation with rosmarinic acid may prevent copper(II) reduction by ascorbic acid anions, thereby blocking the oxidative injury pathway and serving as an oxidative injury prevention antioxidant [1]. The compound shows favorable and spontaneous chelation processes at specific binding sites, particularly at the O5, site-1, and site-2 positions with large negative free energy values [2].

Structural Determinants of Activity: The antioxidant efficacy of rosmarinic acid stems from its unique molecular structure, containing two phenolic rings with ortho-positioned hydroxyl groups. Research has demonstrated that rosmarinic acid shows approximately three times higher radical scavenging activity compared to Trolox, including the inhibition of xanthine oxidase and reduction of molybdenum(VI) to molybdenum(V) [3]. The compound effectively scavenges excess free radicals and prevents metal-induced free radical formation [3].

Cellular Antioxidant Defense Enhancement

Enzyme Activity Modulation: In cellular studies, rosmarinic acid significantly enhances endogenous antioxidant defense systems. Treatment with rosmarinic acid results in substantial increases in superoxide dismutase and glutathione peroxidase activities while simultaneously reducing lipid peroxidation markers such as malondialdehyde [4]. The compound effectively prevents nitric oxide production and restarts the activity of crucial antioxidant enzymes [4].

Oxidative Stress Parameters: Research demonstrates that rosmarinic acid treatment leads to significant improvements in total antioxidant capacity and total thiol levels in cellular systems exposed to oxidative stress [4]. The compound exhibits protective effects against various oxidative stressors, including reactive oxygen species generated by ascorbic acid-copper(II) systems [5].

Concentration-Dependent Effects: Studies indicate that rosmarinic acid demonstrates dose-dependent antioxidant activity across various experimental models. At concentrations ranging from 20 to 80 μM, the compound shows progressive enhancement of antioxidant parameters and reduction of oxidative damage markers [4].

Structure-Function Relationships in Antioxidant Activity

Molecular Interactions: Nuclear magnetic resonance and ultraviolet-visible spectroscopy studies reveal that rosmarinic acid exhibits superior copper(II) binding abilities compared to other hydroxycinnamic acid derivatives. The compound demonstrates the most effective radical scavenging abilities toward reactive oxygen species, making it the most effective polyphenol among tested compounds [5].

Comparative Efficacy: Extensive comparative studies demonstrate that rosmarinic acid possesses significantly higher antioxidant potency than many established antioxidants. The compound shows radical scavenging activity that exceeds that of standard antioxidants in multiple assay systems, including 2,2-diphenyl-1-picrylhydrazyl and oxygen radical absorbance capacity tests [3].

The antioxidant mechanisms of rosmarinic acid involve complex interactions between direct radical scavenging, metal chelation, and cellular antioxidant enzyme enhancement. These multifaceted protective mechanisms contribute to the compound's potential therapeutic applications in oxidative stress-related disorders and age-related diseases [1] [2] [4] [5] [3].

Anti-Inflammatory Pathways: Cytokine Modulation and Cyclooxygenase Inhibition

Rosmarinic acid exerts profound anti-inflammatory effects through sophisticated modulation of multiple inflammatory cascades, demonstrating particular efficacy in cytokine regulation and cyclooxygenase pathway inhibition. The compound targets key inflammatory mediators and transcription factors that orchestrate inflammatory responses [6] [7] [4].

Nuclear Factor-Kappa B Pathway Modulation

Transcriptional Regulation: Rosmarinic acid significantly inhibits nuclear factor-kappa B activation, a master regulator of inflammatory gene expression. Studies demonstrate that the compound reduces nuclear factor-kappa B phosphorylation in peripheral blood mononuclear cells exposed to lipopolysaccharide stimulation [4]. This inhibition results in downstream suppression of multiple pro-inflammatory mediators, including tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta [6] [4].

Toll-Like Receptor Pathway Interference: Research reveals that rosmarinic acid dramatically inhibits toll-like receptor 4 and cluster of differentiation 14 expression in neuroinflammatory conditions [6]. The compound reduces cluster of differentiation 11b expression, a marker of microglia and macrophages, in brain tissue while simultaneously suppressing inflammatory cytokine levels in dose-dependent manner both in vitro and in vivo [6].

Nucleotide-binding Oligomerization Domain-like Receptor Protein 3 Inflammasome Suppression: Rosmarinic acid demonstrates significant inhibitory effects on nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome activation, a critical component of innate immune responses [6]. This suppression contributes to the compound's anti-neuroinflammatory effects and represents a key mechanism for its neuroprotective properties [6].

Cyclooxygenase-2 Inhibition Mechanisms

Activator Protein-1 Transcription Factor Targeting: Rosmarinic acid exerts potent cyclooxygenase-2 inhibitory effects through antagonism of activator protein-1-dependent transcriptional activation. In colon cancer cells, rosmarinic acid at concentrations of 5, 10, and 20 μmol/L significantly reduces 12-O-tetradecanoylphorbol-13-acetate-induced cyclooxygenase-2 promoter activity and protein levels [7] [8].

Extracellular Signal-Regulated Kinase Pathway Modulation: The compound effectively antagonizes extracellular signal-regulated kinase 1/2 activation, a member of the mitogen-activated protein kinase pathway that regulates cyclooxygenase-2 expression [7]. This inhibition occurs at concentrations of 10 μmol/L and contributes significantly to the anti-inflammatory effects of rosmarinic acid [7].

Protein Binding Interference: Molecular studies demonstrate that rosmarinic acid reduces 12-O-tetradecanoylphorbol-13-acetate-induced binding of c-Jun and c-Fos proteins to cyclooxygenase-2 promoter oligonucleotides [7]. This interference with transcription factor binding represents a fundamental mechanism by which rosmarinic acid prevents cyclooxygenase-2 upregulation [7].

Cytokine Network Modulation

Pro-inflammatory Cytokine Suppression: Rosmarinic acid demonstrates remarkable efficacy in suppressing multiple pro-inflammatory cytokines simultaneously. Treatment with rosmarinic acid significantly reduces tumor necrosis factor-alpha, interleukin-6, interleukin-1 beta, cyclooxygenase-2, and inducible nitric oxide synthase levels in both cellular and animal models [6] [4].

c-Jun N-terminal Kinase Pathway Inhibition: Research indicates that rosmarinic acid inhibits c-Jun N-terminal kinase phosphorylation, another critical component of inflammatory signaling cascades [4]. This inhibition contributes to the compound's ability to reduce inflammatory cytokine production and cellular inflammatory responses [4].

High Mobility Group Box 1 Protein Regulation: Studies demonstrate that rosmarinic acid potently inhibits high mobility group box 1 protein release and downregulates high mobility group box 1-dependent inflammatory responses in human endothelial cells [9]. The compound also inhibits high mobility group box 1-mediated hyperpermeability and leukocyte migration in animal models [9].

Dose-Response Relationships and Cellular Mechanisms

Concentration-Dependent Effects: Anti-inflammatory effects of rosmarinic acid demonstrate clear dose-response relationships across multiple experimental systems. At concentrations ranging from 20 to 80 μM, the compound shows progressive enhancement of anti-inflammatory effects with increasing concentrations [4].

Membrane Stabilization: Rosmarinic acid contributes to anti-inflammatory effects through stabilization of cellular membranes and prevention of inflammatory cell activation. The compound affects membrane permeability and reduces inflammatory cell infiltration in various tissue models [9].

Temporal Dynamics: Time-course studies reveal that rosmarinic acid effects on inflammatory markers develop progressively over treatment periods ranging from hours to days, suggesting both immediate and sustained anti-inflammatory mechanisms [6] [4].

The comprehensive anti-inflammatory mechanisms of rosmarinic acid involve coordinated inhibition of multiple inflammatory pathways, making it a promising therapeutic candidate for inflammatory diseases and conditions characterized by excessive inflammatory responses [6] [7] [4] [8] [9].

Neuroprotective Effects in Neurodegenerative Disease Models

Rosmarinic acid demonstrates significant neuroprotective properties across multiple neurodegenerative disease models, exhibiting therapeutic potential through diverse molecular mechanisms that address key pathological hallmarks of neurodegeneration [10] [11] [12] [13].

Alzheimer Disease Neuroprotection

Amyloid Beta Aggregation Prevention: Rosmarinic acid exhibits remarkable efficacy in suppressing amyloid beta accumulation through a novel monoamine-mediated mechanism. DNA microarray analysis of Alzheimer disease model mice reveals that rosmarinic acid feeding enhances dopamine signaling pathways compared to controls [13] [14]. The compound increases cerebral cortex levels of monoamines, including norepinephrine, 3,4-dihydroxyphenylacetic acid, dopamine, and levodopa [13] [14].

Monoamine Oxidase B Downregulation: Research demonstrates that rosmarinic acid significantly downregulates monoamine oxidase B expression in substantia nigra and ventral tegmental area, both critical dopamine synthesis regions [13] [14]. This downregulation results in increased monoamine concentrations that directly inhibit amyloid beta aggregation, representing a novel mechanism for Alzheimer disease prevention [13] [14].

Tau Phosphorylation Suppression: Studies indicate that rosmarinic acid intake inhibits pathological hallmarks of Alzheimer disease, including both amyloid beta and phosphorylated tau accumulation [15]. The compound improves cognitive function in transgenic Alzheimer disease mouse models while suppressing hippocampal inflammation and downregulating c-Jun N-terminal kinase signaling pathways that induce tau phosphorylation [15].

Parkinson Disease Models

Dopaminergic System Protection: In murine Parkinson disease models induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, rosmarinic acid treatment at 20 mg/kg significantly prevents hyperlocomotion behavior characteristic of the disease [11]. The compound increases dopaminergic signaling in parkinsonian mice and improves monoaminergic system function in healthy animals [11].

Monoamine Oxidase A Expression Modulation: Analysis of striatal messenger ribonucleic acid expression reveals that monoamine oxidase A expression increases in rosmarinic acid-treated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine animals, suggesting enhanced dopaminergic metabolism regulation [11]. This finding provides evidence for rosmarinic acid's neuroprotective properties in preventing behavioral features observed in Parkinson disease [11].

Neurotransmission Enhancement: Rosmarinic acid treatment demonstrates beneficial effects on neurotransmission not only in disease models but also in healthy brain tissue, suggesting broader neuroprotective applications beyond specific neurodegenerative conditions [11].

Generalized Neuroprotective Mechanisms

Oxidative Stress Mitigation: Comprehensive studies using Caenorhabditis elegans models demonstrate that rosmarinic acid significantly inhibits reactive oxygen species accumulation and reduces peroxide malondialdehyde production [16]. The compound strengthens antioxidant defense systems by increasing superoxide dismutase activity and enhancing cellular antioxidant capacity [16].

Protein Aggregation Prevention: Molecular docking studies reveal that rosmarinic acid may bind specifically to Huntington protein and alpha-synuclein to prevent toxic protein aggregation [16]. This binding enhances proteostasis and represents a fundamental mechanism for preventing neurodegenerative protein misfolding [16].

Mitochondrial Function Restoration: Rosmarinic acid ameliorates mitochondrial dysfunction by increasing adenosine triphosphate and mitochondrial membrane potential levels [16]. The compound rescues mitochondrial membrane protein expression and corrects mitochondrial structural abnormalities through regulation of mitochondrial dynamics genes [16].

Cellular Neuroprotection Studies

Cerebellar Granule Neuron Protection: Comparative studies demonstrate that rosmarinic acid uniquely protects primary cerebellar granule neurons from glutamate-induced excitotoxicity [17]. The compound significantly reduces neuronal death induced by nitric oxide donors and provides protection against nitrosative stress [17].

Multiple Stress Resistance: Rosmarinic acid provides protection against diverse neuronal stressors, including oxidative stress, excitotoxicity, and protein aggregation. This broad protective profile suggests multiple overlapping neuroprotective mechanisms that address various pathological processes in neurodegeneration [17].

Bioavailability Considerations: Despite demonstrated neuroprotective efficacy, research indicates that rosmarinic acid exhibits poor oral bioavailability, representing a significant limitation for therapeutic applications [10]. Nanotechnology-based delivery systems are being investigated to overcome this limitation and enhance central nervous system delivery [10].

Structure-Activity Relationships

Phenolic Structure Requirements: The neuroprotective effects of rosmarinic acid are attributed to its unique phenolic structure containing multiple hydroxyl groups that contribute to antioxidant activity and protein binding capabilities [12]. Comparative studies with other rosemary polyphenols suggest that rosmarinic acid provides unique neuroprotective benefits that complement other bioactive compounds [17].

Dose-Response Characteristics: Neuroprotective effects demonstrate clear dose-response relationships across multiple experimental models, with optimal concentrations varying depending on the specific neurodegenerative process and experimental system employed [11] [16].

The comprehensive neuroprotective mechanisms of rosmarinic acid involve coordinated actions on oxidative stress, protein aggregation, mitochondrial function, and neurotransmitter systems, making it a promising candidate for neurodegenerative disease therapeutics [10] [11] [12] [13] [14] [16] [17] [15].

Antimicrobial and Antiviral Efficacy: Structure-Function Relationships

Rosmarinic acid demonstrates broad-spectrum antimicrobial and antiviral activities through multiple mechanisms that target essential microbial processes and viral replication pathways. The compound exhibits significant efficacy against both gram-positive and gram-negative bacteria, methicillin-resistant Staphylococcus aureus, fungi, and various viral pathogens [18] [19] [20] [21].

Antibacterial Mechanisms and Structure-Activity Relationships

Cell Membrane Targeting: Rosmarinic acid and its synthetic derivatives demonstrate potent antibacterial activity primarily through targeting bacterial cell membranes. Studies using SYTOX Green assay, scanning electron microscopy, and live/dead fluorescence staining confirm that the compound's mode of action involves bacterial cell membrane disruption [19] [22]. The mechanism includes membrane depolarization upon contact and inhibition of sodium/potassium adenosine triphosphatase activity in bacterial cells [23].

Minimum Inhibitory Concentration Values: Rosmarinic acid exhibits variable antimicrobial potency depending on the target organism. Against gram-positive bacteria, the compound shows minimum inhibitory concentrations of 1.0-1.1 mg/mL for Staphylococcus aureus and Bacillus subtilis [18]. For gram-negative bacteria, Escherichia coli demonstrates minimum inhibitory and minimum bactericidal concentrations of 0.8-0.9 mg/mL and 0.9-1.0 mg/mL, respectively [18].

Derivative Enhancement: Synthetic rosmarinic acid derivatives demonstrate significantly enhanced antibacterial activity compared to the parent compound. The derivative RA-N8 exhibits minimum inhibitory concentrations of 6 μg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains, representing substantial potency improvement [19] [22]. This derivative kills Escherichia coli at 3 μg/mL when used with polymyxin B nonapeptide to increase bacterial permeability [19] [22].

Antifungal Activity and Biofilm Inhibition

Candida Species Inhibition: Rosmarinic acid demonstrates notable antifungal activity against Candida species with minimum inhibitory concentrations ranging from 0.1-0.2 mg/mL [24]. The compound shows particular efficacy against Candida albicans biofilms, with minimum biofilm eradication concentrations of 0.4 mg/mL for multiple strains [18].

Biofilm Formation Prevention: Research indicates that rosmarinic acid affects biofilm formation in a concentration- and time-dependent manner, suggesting efficacy as both an antimicrobial agent and biofilm disruptor [18]. The compound inhibits biofilm formation at subinhibitory concentrations when applied during early stages of biofilm development [21].

Synergistic Antibiotic Effects: Studies demonstrate synergistic effects between rosmarinic acid and standard antibiotics against methicillin-resistant Staphylococcus aureus. The compound shows synergy with vancomycin, ofloxacin, and amoxicillin against Staphylococcus aureus, and specifically with vancomycin against methicillin-resistant strains [21]. Time-kill analysis reveals that synergistic combinations demonstrate greater efficacy than individual antibiotics [21].

Antiviral Mechanisms and Efficacy

Enterovirus 71 Inhibition: Rosmarinic acid exhibits potent antiviral effects against enterovirus 71, an important public health threat in the Asia-Pacific region. The compound demonstrates strong protective effects with low half-maximal inhibitory concentrations of 4.33 ± 0.18 μM and high therapeutic indices of 340 [20]. Time-of-addition analysis reveals that inhibitory activity is highest during early stages of viral infection [20].

Molecular Docking and Viral Protein Interaction: Molecular docking studies predict that rosmarinic acid binds to viral protein 1 capsid-binding hydrophobic pockets, potentially replacing natural pocket factors and disrupting viral assembly [20]. This mechanism provides molecular-level insight into antiviral efficacy and suggests potential applications against related viral pathogens [20].

Human Immunodeficiency Virus Activity: Previous research indicates that rosmarinic acid functions as an anti-human immunodeficiency virus agent capable of inhibiting viral replication [18]. Nitration of rosmarinic acid in acidic medium generates derivatives with enhanced integrase inhibition and antiviral effects without increasing cellular toxicity [18].

Structure-Function Optimization

Hydrophobicity and Activity Enhancement: Studies on rosmarinic acid ester derivatives reveal that increased hydrophobicity through esterification with methyl, propyl, and hexyl alcohols significantly enhances antimicrobial activity [25]. Propyl and hexyl derivatives demonstrate superior activity against Bacillus cereus compared to tannic acid, a natural antibacterial agent [25].

Essential Structural Groups: Computational molecular docking identifies dihydroxyphenyl groups and alkyl side chains as essential components for interaction with microbial targets [25]. These structural elements contribute to antimicrobial activity through hydrogen bonding and hydrophobic interactions [25].

Resistance Development: Long-term studies indicate that rosmarinic acid derivatives do not promote resistance development in wildtype Staphylococcus aureus after 20 passages, suggesting sustainable antimicrobial efficacy [19] [22]. This characteristic represents a significant advantage over conventional antibiotics prone to resistance development [19] [22].

Clinical and Therapeutic Implications

Safety Profile: Cytotoxicity studies demonstrate that effective rosmarinic acid derivatives exhibit minimal toxicity to human normal cell lines, supporting their potential therapeutic applications [19] [22]. The compound shows weak hemolytic effects at minimum inhibitory concentrations, indicating acceptable safety profiles [19] [22].

Topical Applications: Research suggests particular promise for rosmarinic acid as a topical antimicrobial agent, especially for treating catheter-related infections where activity against both planktonic bacteria and early-stage biofilm formation is beneficial [21].

The antimicrobial and antiviral mechanisms of rosmarinic acid involve multifaceted interactions with microbial cell structures and viral replication machinery, with structure-activity relationships revealing opportunities for derivative optimization to enhance therapeutic efficacy [18] [19] [20] [21] [24] [23] [22] [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

360.08451746 g/mol

Monoisotopic Mass

360.08451746 g/mol

Heavy Atom Count

26

Density

1.547 g/cu cm

LogP

log Kow = 1.82 (est)

Appearance

Solid powder

Melting Point

171-175 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MQE6XG29YI

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 198 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 194 of 198 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Melissa officinalis L. (Lamiaceae) (lemon balm) is used in folk medicine for nervous complaints, lower abdominal disorders and, more recently, for treating Herpes simplex lesions. In this work the antiviral activity of a hydroalcoholic extract of lemon balm leaves against the Herpes simplex virus type 2 (HSV-2) was assessed by the cytopathic effect inhibition assay on Vero cells (ATCC CCL-81), in comparison with acyclovir. The cytotoxicity of the extract on Vero cells was previously tested by evaluating the cellular death and was confirmed by the Trypan blue test. Lemon balm showed to reduce the cytopathic effect of HSV-2 on Vero cells, in the range of non-toxic concentrations of 0.025-1 mg/mL (with reference to the starting crude herbal material). The maximum inhibiting effect (60%) was obtained with 0.5 mg/mL. The viral binding assay showed that the extract does not prevent the entry of HSV-2 in the cells, thus suggesting a mechanism of action subsequent to the penetration of the virus in the cell. The extract was also chemically characterized by NMR and HPLC analysis; it showed to contain cinnamic acid-like compounds, mainly rosmarinic acid (4.1% w/w). /The/ experiments support the use of lemon balm for treating Herpes simplex lesions and encourage clinical trials on this medicinal plant.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling.
Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis.
...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis.
Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1.

Vapor Pressure

1.1X10-13 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

20283-92-5
537-15-5

Absorption Distribution and Excretion

The aim of this study in healthy humans was to determine the absorption, metabolism, and urinary excretion of rosmarinic acid (RA) after a single intake of perilla extract (PE). Six healthy men (mean age 37.2 +/- 6.2 y and mean body mass index 22.0 +/- 1.9 kg/sq m) were enrolled in the study that was a crossover design involving single intakes of PE containing 200 mg RA and placebo with a 10 day interval between treatments. Blood samples were collected before intake and at designated time intervals, while urine samples were collected over the periods 0-6 hr, 6-24 hr and 24-48 hr after intake. RA and its related metabolites in plasma and urine were measured by LC-MS. RA, methylated RA (methyl-RA), caffeic acid (CAA), ferulic acid (FA) and a trace of m-coumaric acid (COA) were detected in the urine after intake of PE. In plasma, RA, methyl-RA and FA were detected, with maximum levels obtained 0.5, 2 and 0.5 hr after intake of PE, respectively. The majority of these components in both plasma and urine were present as conjugated forms (glucuronide and/or sulfated). The proportion of RA and its related metabolites excreted in the urine was 6.3 +/- 2.2% of the total dose, with approximately 75% of these components being excreted within 6 hr after intake of PE.
Rosmarinic acid is well absorbed from gastrointestinal tract and from the skin.
The purpose of the study was to investigate the transdermal absorption of rosmarinic acid (RA), its tissue distribution and absolute bioavailability. In ex vivo experiments, permeation of RA across excised rat skin was about 8 times higher from alcoholic solution than from water, indicating that ethanol may act as sorption promoter. The flux from water or alcoholic solution was 4.4 or 10 ug/sq cm/hr, and the tleg was 7.8 or 3.7 hr, respectively. After I.V. administration, RA is best described by a 2-compartment open model; t1/2 = 1.8 hr, t1/2 alpha = 0.07 hr, V tau = 2.3 L/kg, V beta = 15.3 L/kg. Upon topical administration of RA in form of a W/O ointment (25 mg/kg, 50 sq cm), the absolute bioavailability was 60%. 0.5 hours after iv administration, RA was detected and measured in brain, heart, liver, lung, muscle, spleen and bone tissue, showing the highest concentration in lung tissue (13 times the blood concentration), followed by spleen, heart and liver tissue. 4.5 hours (peak time) after topical administration of about 3 mg on the hind leg over 20 sq cm, RA was measured in blood, skin, muscle and bone tissue.

Metabolism Metabolites

The urine of rats administered rosmarinic acid (7) orally contained seven metabolites, which were identified as trans-caffeic acid 4-O-sulfate (1), trans-m-coumaric acid 3-O-sulfate (2), trans-ferulic acid 4-O-sulfate (3), trans-caffeic acid (4), m-hydroxyphenylpropionic acid (5), trans-m-coumaric acid (6), and unchanged rosmarinic acid (7) by spectroscopic and chemical data. The total cumulative amount of 1-7 excreted in the urine 48 h after the oral administration of rosmarinic acid was approximately 31.8% of the dose administered. On the other hand, the metabolites attributed to rosmarinic acid could not be found in the bile. Orally administered rosmarinic acid may thus be concluded to be excreted in the urine rather than in the bile, with cleavage of ester bonds, selective para-dehydroxylation, methylation, and sulfate-conjugation. Metabolites 2, 3, 5, and 6 were also detected in the plasma.
Rosmarinic acid is the dominant hydroxycinnamic acid ester accumulated in Boraginaceae and Lamiaceae plants. A cytochrome P450 cDNA was isolated by differential display from cultured cells of Lithospermum erythrorhizon, and the gene product was designated CYP98A6 based on the deduced amino acid sequence. After expression in yeast, the P450 was shown to catalyze the 3-hydroxylation of 4-coumaroyl-4'-hydroxyphenyllactic acid, one of the final two steps leading to rosmarinic acid. The expression level of CYP98A6 is dramatically increased by addition of yeast extract or methyl jasmonate to L. erythrorhizon cells, and its expression pattern reflected the elicitor-induced change in rosmarinic acid production, indicating that CYP98A6 plays an important role in regulation of rosmarinic acid biosynthesis.
The aim of this study in healthy humans was to determine the absorption, metabolism, and urinary excretion of rosmarinic acid (RA) after a single intake of perilla extract (PE). Six healthy men (mean age 37.2 +/- 6.2 y and mean body mass index 22.0 +/- 1.9 kg/sq m) were enrolled in the study that was a crossover design involving single intakes of PE containing 200 mg RA and placebo with a 10 day interval between treatments. Blood samples were collected before intake and at designated time intervals, while urine samples were collected over the periods 0-6 hr, 6-24 hr and 24-48 hr after intake. RA and its related metabolites in plasma and urine were measured by LC-MS. RA, methylated RA (methyl-RA), caffeic acid (CAA), ferulic acid (FA) and a trace of m-coumaric acid (COA) were detected in the urine after intake of PE. In plasma, RA, methyl-RA and FA were detected, with maximum levels obtained 0.5, 2 and 0.5 hr after intake of PE, respectively. The majority of these components in both plasma and urine were present as conjugated forms (glucuronide and/or sulfated). The proportion of RA and its related metabolites excreted in the urine was 6.3 +/- 2.2% of the total dose, with approximately 75% of these components being excreted within 6 hr after intake of PE.

Wikipedia

Rosmarinic_acid
5-MeO-NMT

Use Classification

Cosmetics -> Soothing; Antioxidant

Methods of Manufacturing

During an investigation of plant cell cultures that might be useful in the treatment of renal disorders /investigators/ established a vigorously-growing E-4 callus culture of Eritrichium sericeum that produced large amounts of caffeic acid metabolites, (-)-rabdosiin (1.8% dry wt) and rosmarinic acid (4.6% dry wt). Elicitation of the calli by methyl jasmonate induced a 38% increase in total polyphenol production. The most efficient method of eliciting (-)-rabdosiin biosynthesis was through the treatment of E-4 calli with cuprum glycerate, which induced an increase in (-)-rabdosiin production of as much as 4.1% dry wt. ...

General Manufacturing Information

One of the major polyphenolic ingredients of Perillae Herba (a leaf of Perilla frutescens), and has an antidepressant-like property in animal models of depression.
Rosemary (Rosmarinus officinalis Linn.) is a common household plant grown in many parts of the world.
Rosmarinic acid is one of the polyphenolic substances contained in culinary herbs such as perilla (Perilla frutescens L.), rosemary (Rosmarinus officinalis L.), sage (Salvia officinalis L.), mint (Mentha arvense L.), and basil (Ocimum basilicum L.). These herbs are commonly grown in the garden as kitchen herbs, and while used to add flavor in cooking, are also known to have several potent physiological effects.
... The phenolic compound, rosmarinic acid, obtains one of its phenolic rings from phenylalanine via caffeic acid and the other from tyrosine via dihydroxyphenyl-lactic acid. Relatively large-scale production of rosmarinic acid can be obtained from the cell culture of Coleus blumei Benth when supplied exogenously with phenylalanine and tyrosine. Rosmarinic acid is well absorbed from gastrointestinal tract and from the skin. It increases the production of prostaglandin E2 and reduces the production of leukotriene B4 in human polymorphonuclear leucocytes, and inhibits the complement system. It is concluded that rosemary and its constituents especially caffeic acid derivatives such as rosmarinic acid have a therapeutic potential in treatment or prevention of bronchial asthma, spasmogenic disorders, peptic ulcer, inflammatory diseases, hepatotoxicity, atherosclerosis, ischemic heart disease, cataract, cancer and poor sperm motility.
/OTHER TOXICITY INFORMATION/ The influence of elicitation on rosmarinic acid biosynthesis by Lavandula vera MM cell suspension culture was investigated using vanadyl sulfate as an abiotic elicitor. It was established that 12 hr after treatment with 25 mg/L vanadyl sulfate the rosmarinic acid production was increased up to 3.92 g/L (2.8 times higher compared to the control cultivation). No significant amounts of rosmarinic acid were detected in the culture medium in comparison with its intracellular content. However, it was observed that the extracellular content of rosmarinic acid is 3.3 times higher compared to the control variant (4 hr after treatment at elicitor concentration 25 mg/L).

Analytic Laboratory Methods

A TLC densitometric method for the simultaneous determination of rosmarinic acid and caffeic acid in the leaves of 5 Salvia species is described.
Mints (Mentha spp.), aromatic crops grown largely for their essential oils, also are rich sources of nonvolatile antiinflammatory agents. Identification and quantitation of the constituents responsible for their antiinflammatory activity is challenging owing to the lack of suitable chromatographic methodology. In the present research, the simultaneous quantitation of antiinflammatory constituents rosmarinic acid, oleanolic acid, and ursolic acid in mints was attained by using a unique tandem HPLC column system coupled with an electrospray ionization mass detection (MRM mode). The ion mode optimization for rosmarinic acid under negative and triterpenoid acids under positive was achieved by setting 2 time segments in a single run where the polarity mode was switched from negative (0 to 10 min) to positive (10 to 40 min). For the investigated concentration ranges of anti-inflammatory agents in mints, good linearities (r2 > or = 0.998) were obtained for each calibration curve. Validation of precision and accuracy for this method showed that intra- and inter-day repeatabilities for all analytes were less than 5.51%, and the recoveries varied from 97.8% to 99.3%. The developed LC/MS/MS assay provides a suitable quality control method for the determination of antiinflammatory constituents in Mentha spp. There is a wide range of diversity in the natural product composition for these acids across the Mentha germplasm collection evaluated. The presence of these antiinflammatory acids in post-distilled mints shows that value-added nutraceutical enriched products can be developed with proper processing and recovery systems in addition to the distillation and capture of the valuable volatile essential oils...
Free radical generation as a result of oxidation reactions of rosmarinic acid (RA), a caffeic acid ester with 3,4-dihydroxyphenyllactate, was investigated by electron paramagnetic resonance (EPR) spectroscopy using a variety of oxidation conditions. Limitations and possibilities of using the various methodologies to obtain information about the reaction chemistry of polyphenols are discussed. Three different spectra were detected dependent on the pH and oxidizing agent. Feasible structures for the observed radicals were tested by density functional theory (DFT) calculations and the results indicate that oxidation reactions can occur at both of the catechol groups.
Gold nanoparticles dispersed in 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid (Au-BMI-PF(6)) were supported in chitin (CTN) chemically crosslinked with glyoxal and epichlorohydrin to obtain a new supported ionic liquid phase (SILP) catalyst with high catalytic activity, and providing an excellent environment for enzyme immobilization. This modified biopolymer matrix (Au-BMI-PF(6)-CTN) was used as a support for the immobilization of the enzyme peroxidase (PER) from pea (Pisum sativum), and employed to develop a new biosensor for rosmarinic acid (RA) determination in pharmaceutical samples by square-wave voltammetry. In the presence of hydrogen peroxide, the PER catalyzes the oxidation of RA to the corresponding o-quinone, which is electrochemically reduced at a potential of +0.14 V vs. Ag/AgCl. Under optimized conditions, the resulting peak current increased linearly for the RA concentration range of 0.50 to 23.70 uM with a detection limit of 70.09 nM. The biosensor demonstrated high sensitivity, good repeatability and reproducibility, and long-term stability (15% decrease in response over 120 days). The method was successfully applied to the determination of RA content in pharmaceutical samples, with recovery values being in the range of 98.3 to 106.2%. The efficient analytical performance of the proposed biosensor can be attributed to the effective immobilization of the PER enzyme in the modified CTN matrix, the significant contribution of the high conductivity of the ionic liquid, the facilitation of electron transfer promoted by gold nanoparticles, and the inherent catalytic ability of these materials.
For more Analytic Laboratory Methods (Complete) data for ROSMARINIC ACID (6 total), please visit the HSDB record page.

Interactions

Rosmarinic acid (RA), a caffeic acid ester, has insulin-sensitizing and antioxidant effects in high fructose-fed model of insulin resistance (IR). This study investigated whether RA supplementation prevents cardiac abnormalities and hypertension in fructose-fed rats (FFR). Rats fed with fructose diet (60 g/100 g) for 60 days exhibited metabolic abnormalities and rise in plasma and cardiac lipids and whole body IR. The levels of cardiac antioxidants and plasma ferric reducing antioxidant power were significantly reduced in FFR concomitant with increased levels of lipid peroxidation and protein oxidation products. A significant rise in troponin T, creatine kinase-MB, aspartate transaminase, and lactate dehydrogenase in plasma of FFR was noted. RA supplementation to FFR (10 mg/kg from the 16th day) significantly improved insulin sensitivity, reduced lipid levels, oxidative damage, and the expression of p22phox subunit of nicotinamide adenine dinucleotide phosphate reduced oxidase, and prevented cardiac hypertrophy. Fructose-induced rise in blood pressure was also lowered by RA through decrease in endothelin-1 and angiotensin-converting enzyme activity and increase in nitric oxide levels. Histology revealed a reduction in myocardial damage in RA-supplemented FFR. These findings suggest that RA acts as a vasoactive substance and a cardioprotector through its antioxidant property. Thus, RA may be useful in reducing the cardiovascular risk associated with IR.
Epidemiological and experimental studies have suggested that diesel exhaust particles (DEP) may be involved in recent increases in lung diseases. DEP has been shown to generate reactive oxygen species. Intratracheal instillation of DEP induces lung inflammation and edema in mice. Rosmarinic acid is a naturally occurring polyphenol with antioxidative and anti-inflammatory activities. /This/ investigated the effects of rosmarinic acid on lung injury induced by intratracheal administration of DEP (500 ug/body) in mice. Oral supplementation with administration of rosmarinic acid (2 mg/body for 3 d) inhibited DEP-induced lung injury, which was characterized by neutrophil sequestration and interstitial edema. DEP enhanced the lung expression of keratinocyte chemoattractant (KC), interleukin-1beta, monocyte chemoattractant protein-1, and macrophage inflammatory protein-1alpha, which was inhibited by treatment with rosmarinic acid. DEP enhanced expression of iNOS mRNA and formation of nitrotyrosine and 8-OHdG in the lung, which was also inhibited by rosmarinic acid. These results suggest that rosmarinic acid inhibits DEP-induced lung injury by the reduction of proinflammatory molecule expression. Antioxidative activities of rosmarinic acid may also contribute to its protective effects.
Rosmarinic acid (RA), a polyphenolic phytochemical, is a natural prolyl oligopeptidase inhibitor. /The present study/ found that RA exerted potent anti-inflammatory effects in in vivo models of acute lung injury (ALI) induced by lipopolysaccharide (LPS). Mice were pretreated with RA one hour before challenge with a dose of 0.5 mg/kg LPS. Twenty-four hours after LPS was given, bronchoalveolar lavage fluid (BALF) was obtained to measure pro-inflammatory mediator and total cell counts. RA significantly decreased the production of LPS-induced TNF-a, IL-6, and IL-1beta compare with the LPS group. When pretreated with RA (5, 10, or 20 mg/kg) the lung wet-to-dry weight (W/D) ratio of the lung tissue and the number of total cells, neutrophils and macrophages in the BALF were decreased significantly. Furthermore, RA may enhance oxidase dimutase (SOD) activity during the inflammatory response to LPS-induced ALI. And /the authors/ further demonstrated that RA exerts anti-inflammation effect in vivo models of ALI through suppresses ERK/MAPK signaling in a dose dependent manner...
The aim of the present work was to study the protective effects of rosmarinic acid against ethanol-induced DNA damage in mice. The antigenotoxic capacity of rosmarinic acid (100 mg/kg) was tested using pre-, co- and post-treatment with ethanol (5 g/kg). Peripheral blood (1 and 24 hr) and brain cells (24 hr) were evaluated using the comet assay and bone marrow was analyzed using the micronucleus assay (24 hr). The results were compared to data of TBARS, enzymes with antioxidant activity, and DCFH-DA test. Peripheral blood and brain cells show that mean damage index (DI) and damage frequency (DF) values of ethanol with pre-treatment with rosmarinic acid group were significantly lower than in the ethanol group. In brain cells all different treatments with ethanol and rosmarinic acid showed significant decrease in DI and DF mean values when compared to ethanol group and negative control. No significant differences were observed in micronucleus frequency, activity of antioxidant enzymes and TBARS between groups. The DCFH-DA test show a reduction of 18% of fluorescence intensity when compare with ethanol group. The results show that rosmarinic acid could decrease the levels of DNA damage induced by ethanol, for both tissues and treatment periods.
For more Interactions (Complete) data for ROSMARINIC ACID (13 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Noguchi-Shinohara M, Ono K, Hamaguchi T, Iwasa K, Nagai T, Kobayashi S, Nakamura H, Yamada M. Pharmacokinetics, Safety and Tolerability of Melissa officinalis Extract which Contained Rosmarinic Acid in Healthy Individuals: A Randomized Controlled Trial. PLoS One. 2015 May 15;10(5):e0126422. doi: 10.1371/journal.pone.0126422. eCollection 2015. PubMed PMID: 25978046; PubMed Central PMCID: PMC4433273.
2: Nabavi SF, Tenore GC, Daglia M, Tundis R, Loizzo MR, Nabavi SM. The cellular protective effects of rosmarinic acid: from bench to bedside. Curr Neurovasc Res. 2015;12(1):98-105. Review. PubMed PMID: 25578431.
3: Rocha J, Eduardo-Figueira M, Barateiro A, Fernandes A, Brites D, Bronze R, Duarte CM, Serra AT, Pinto R, Freitas M, Fernandes E, Silva-Lima B, Mota-Filipe H, Sepodes B. Anti-inflammatory effect of rosmarinic acid and an extract of Rosmarinus officinalis in rat models of local and systemic inflammation. Basic Clin Pharmacol Toxicol. 2015 May;116(5):398-413. doi: 10.1111/bcpt.12335. Epub 2014 Nov 6. PubMed PMID: 25287116.
4: Kim GD, Park YS, Jin YH, Park CS. Production and applications of rosmarinic acid and structurally related compounds. Appl Microbiol Biotechnol. 2015 Mar;99(5):2083-92. doi: 10.1007/s00253-015-6395-6. Epub 2015 Jan 27. Review. PubMed PMID: 25620368.
5: Lee JW, Asai M, Jeon SK, Iimura T, Yonezawa T, Cha BY, Woo JT, Yamaguchi A. Rosmarinic acid exerts an antiosteoporotic effect in the RANKL-induced mouse model of bone loss by promotion of osteoblastic differentiation and inhibition of osteoclastic differentiation. Mol Nutr Food Res. 2015 Mar;59(3):386-400. doi: 10.1002/mnfr.201400164. Epub 2015 Jan 21. PubMed PMID: 25380345.
6: Peng X, Qi W, Huang R, Su R, He Z. Elucidating the influence of gold nanoparticles on the binding of salvianolic acid B and rosmarinic acid to bovine serum albumin. PLoS One. 2015 Apr 10;10(4):e0118274. doi: 10.1371/journal.pone.0118274. eCollection 2015. PubMed PMID: 25861047; PubMed Central PMCID: PMC4393081.
7: Demirezer LÖ, Gürbüz P, Kelicen Uğur EP, Bodur M, Özenver N, Uz A, Güvenalp Z. Molecular docking and ex vivo and in vitro anticholinesterase activity studies of Salvia sp. and highlighted rosmarinic acid. Turk J Med Sci. 2015;45(5):1141-8. PubMed PMID: 26738360.
8: Sevindik HG, Ozgen U, Atila A, Ozturk Er H, Kazaz C, Duman H. Phtytochemical Studies and Quantitative HPLC Analysis of Rosmarinic Acid and Luteolin 5-O-β-D-Glucopyranoside on Thymus praecox subsp. grossheimii var. grossheimii. Chem Pharm Bull (Tokyo). 2015;63(9):720-5. doi: 10.1248/cpb.c14-00877. PubMed PMID: 26329865.
9: Alcaraz M, Alcaraz-Saura M, Achel DG, Olivares A, López-Morata JA, Castillo J. Radiosensitizing effect of rosmarinic acid in metastatic melanoma B16F10 cells. Anticancer Res. 2014 Apr;34(4):1913-21. PubMed PMID: 24692726.
10: Zhang S, Yan Y, Wang B, Liang Z, Liu Y, Liu F, Qi Z. Selective responses of enzymes in the two parallel pathways of rosmarinic acid biosynthetic pathway to elicitors in Salvia miltiorrhiza hairy root cultures. J Biosci Bioeng. 2014 May;117(5):645-51. doi: 10.1016/j.jbiosc.2013.10.013. Epub 2013 Nov 9. PubMed PMID: 24220646.
11: Coelho VR, Vieira CG, de Souza LP, Moysés F, Basso C, Papke DK, Pires TR, Siqueira IR, Picada JN, Pereira P. Antiepileptogenic, antioxidant and genotoxic evaluation of rosmarinic acid and its metabolite caffeic acid in mice. Life Sci. 2015 Feb 1;122:65-71. doi: 10.1016/j.lfs.2014.11.009. Epub 2014 Dec 11. PubMed PMID: 25498895.
12: Kantar Gok D, Ozturk N, Er H, Aslan M, Demir N, Derin N, Agar A, Yargicoglu P. Effects of rosmarinic acid on cognitive and biochemical alterations in ovariectomized rats treated with D-galactose. Folia Histochem Cytobiol. 2015;53(4):283-93. doi: 10.5603/fhc.a2015.0034. Epub 2015 Dec 30. PubMed PMID: 26714446.
13: Ozturk H, Ozturk H, Terzi EH, Ozgen U, Duran A, Uygun I. Protective effects of rosmarinic acid against renal ischaemia/reperfusion injury in rats. J Pak Med Assoc. 2014 Mar;64(3):260-5. PubMed PMID: 24864596.
14: Zhu F, Asada T, Sato A, Koi Y, Nishiwaki H, Tamura H. Rosmarinic acid extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves. J Agric Food Chem. 2014 Jan 29;62(4):885-92. doi: 10.1021/jf404318j. Epub 2014 Jan 15. PubMed PMID: 24400891.
15: Corral-Lugo A, Daddaoua A, Ortega A, Espinosa-Urgel M, Krell T. Rosmarinic acid is a homoserine lactone mimic produced by plants that activates a bacterial quorum-sensing regulator. Sci Signal. 2016 Jan 5;9(409):ra1. doi: 10.1126/scisignal.aaa8271. PubMed PMID: 26732761.
16: Jiang J, Bi H, Zhuang Y, Liu S, Liu T, Ma Y. Engineered synthesis of rosmarinic acid in Escherichia coli resulting production of a new intermediate, caffeoyl-phenyllactate. Biotechnol Lett. 2016 Jan;38(1):81-8. doi: 10.1007/s10529-015-1945-7. Epub 2015 Sep 4. PubMed PMID: 26337416.
17: Grigoletto J, Oliveira CV, Grauncke AC, Souza TL, Souto NS, Freitas ML, Furian AF, Santos AR, Oliveira MS. Rosmarinic acid is anticonvulsant against seizures induced by pentylenetetrazol and pilocarpine in mice. Epilepsy Behav. 2016 Sep;62:27-34. doi: 10.1016/j.yebeh.2016.06.037. Epub 2016 Jul 20. PubMed PMID: 27448240.
18: Basappa Maheswarappa N, Subbaiah V, Muthupalani M, Yamagani PK, Mohan K, Keshapaga UR, Vaikkathukattil Asokan S, Kalappurakkal RC. Antioxidant activity of carnosic acid and rosmarinic acid in raw and cooked ground chicken patties. J Sci Food Agric. 2014 Jan 30;94(2):273-9. doi: 10.1002/jsfa.6248. Epub 2013 Jul 15. PubMed PMID: 23740828.
19: Popov AM, Osipov AN, Korepanova EA, Krivoshapko ON, Artiukov AA. [Study of antioxidant and membrane activity of rosmarinic acid using different model systems]. Biofizika. 2013 Sep-Oct;58(5):775-85. Russian. PubMed PMID: 25481945.
20: Sotnikova R, Okruhlicova L, Vlkovicova J, Navarova J, Gajdacova B, Pivackova L, Fialova S, Krenek P. Rosmarinic acid administration attenuates diabetes-induced vascular dysfunction of the rat aorta. J Pharm Pharmacol. 2013 May;65(5):713-23. doi: 10.1111/jphp.12037. Epub 2013 Feb 27. PubMed PMID: 23600389.

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